molecular formula C6H10NaO2Si B1343290 2-Furyldimethylsilanol sodium salt CAS No. 879904-88-8

2-Furyldimethylsilanol sodium salt

Cat. No.: B1343290
CAS No.: 879904-88-8
M. Wt: 165.22 g/mol
InChI Key: WHZZRZHZQWMTNF-UHFFFAOYSA-N
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Description

Contextualization within Organosilicon Chemistry

Organosilicon chemistry, a field dedicated to compounds containing carbon-silicon bonds, forms the foundational context for understanding 2-furyldimethylsilanol sodium salt. encyclopedia.pub These compounds are largely synthetic, as carbon-silicon bonds are not found in nature. encyclopedia.pub

Historical Perspectives on Organosilicon Compounds

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. sbfchem.comwikipedia.org This marked the inception of a field that would grow significantly over the following decades. sbfchem.com The early 20th century saw pioneering work by Frederic S. Kipping, who extensively researched organosilicon compounds and coined the term "silicone." wikipedia.org A major leap forward occurred after 1940 with the development of polymeric organosilicon compounds, leading to the creation of silicone resins, coatings, and other materials. sbfchem.com The "Direct Process" for producing methyl-substituted chlorosilanes, developed by Eugene G. Rochow, further propelled the field by providing a cost-effective route to key silicone precursors. encyclopedia.pubwikipedia.org

Significance of Silanol (B1196071) Derivatives in Contemporary Synthetic Chemistry

Silanols, characterized by the Si-OH functional group, are pivotal intermediates in organosilicon chemistry. alfa-chemistry.comwikipedia.org They are analogous to alcohols in organic chemistry and are generally synthesized through the hydrolysis of halosilanes or alkoxysilanes. wikipedia.org In modern synthetic chemistry, organosilanols and their corresponding salts, organosilanolates, have gained prominence as powerful nucleophiles in cross-coupling reactions, such as the Hiyama coupling. sigmaaldrich.com This offers a less toxic alternative to other organometallic reagents. sigmaaldrich.com The reactivity of the hydroxyl group in silanols allows for a variety of chemical transformations, including condensation and cross-linking, making them valuable in polymer and materials science. sigmaaldrich.com Chiral silanol-containing ligands are also being explored for their potential in asymmetric catalysis, demonstrating the expanding role of these derivatives in creating complex and stereochemically defined molecules. digitellinc.com

Role of Sodium Counterions in Organometallic and Organic Transformations

The sodium counterion in this compound plays a crucial role in its reactivity. In organometallic chemistry, the nature of the counterion can significantly influence the solubility, stability, and reactivity of the organometallic species. scg.ch Organosodium compounds have emerged as viable alternatives to the more commonly used organolithium reagents. scg.ch The formation of sodium silanolates, often generated in situ from the corresponding silanol and a sodium base, is a key strategy in palladium-catalyzed cross-coupling reactions. sigmaaldrich.com These sodium salts can exhibit enhanced reactivity compared to the neutral silanol, facilitating reactions with a broader range of substrates. sigmaaldrich.com The use of sodium counterions can also influence the aggregation state of the organometallic compound in solution, which in turn affects its reactivity profile.

Overview of Furyl-Containing Chemical Entities in Research

The presence of a furan (B31954) ring in this compound introduces structural and electronic features that are of significant interest in chemical research.

Importance of Furan Moieties in Chemical Scaffolds

Furan is a five-membered aromatic heterocycle containing an oxygen atom. acs.orgwikipedia.org This structural motif is a versatile building block in organic synthesis due to its unique reactivity. acs.org Furan and its derivatives are readily available and can participate in a wide array of chemical transformations, serving as precursors to a diverse range of more complex molecules. acs.org They are found in numerous natural products and are used in the industrial production of important chemicals. acs.orgbritannica.com The furan ring can act as a diene in Diels-Alder reactions, leading to the formation of bicyclic compounds. acs.org Furthermore, the furan nucleus can be converted into other functional groups and ring systems, highlighting its synthetic flexibility. acs.org

Conjugation and Aromaticity Effects in Furylsilanol Systems

The concept of conjugation, the alternation of single and double bonds, is central to understanding the electronic properties of the furyl group. msu.edulibretexts.org This arrangement allows for the delocalization of π-electrons across the conjugated system. msu.edu Furan is considered an aromatic compound, satisfying Hückel's rule of being a planar, cyclic, fully conjugated system with 4n+2 π-electrons. msu.edulibretexts.org However, its aromatic stabilization energy is less than that of benzene, making it more prone to reactions that involve dearomatization. acs.org The interaction between the π-system of the furan ring and the silicon atom in a furylsilanol can influence the electronic properties of the molecule. This can affect the acidity of the silanol proton and the nucleophilicity of the corresponding sodium salt. The electron-rich nature of the furan ring can also impact the reactivity of the molecule in various chemical transformations.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds and concepts discussed in this article.

Table 1: Key Chemical Compounds

Compound NameChemical FormulaKey Characteristics
This compoundC₆H₉NaO₂SiAn organosilicon compound featuring a furan ring, a dimethylsilyl group, and a sodium counterion.
TetraethylsilaneSi(C₂H₅)₄The first organosilicon compound synthesized. sbfchem.com
FuranC₄H₄OA five-membered aromatic heterocycle containing an oxygen atom. wikipedia.org
BenzeneC₆H₆A six-membered aromatic hydrocarbon with significant resonance energy. acs.org

Table 2: Fundamental Concepts in Chemistry

ConceptDescriptionRelevance to this compound
Organosilicon ChemistryThe study of compounds containing carbon-silicon bonds. encyclopedia.pubProvides the overarching chemical class for the compound.
SilanolA functional group with the connectivity Si-O-H. wikipedia.orgA key functional group in the parent acid of the title compound.
Hiyama CouplingA palladium-catalyzed cross-coupling reaction of organosilanes. sigmaaldrich.comA potential application for organosilanols and their salts.
AromaticityA property of cyclic, planar, conjugated molecules with 4n+2 π-electrons that leads to enhanced stability. msu.edulibretexts.orgDescribes the electronic nature of the furan ring.
ConjugationThe arrangement of alternating single and multiple bonds in a molecule. msu.edulibretexts.orgInfluences the electronic properties and reactivity of the furan moiety.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

879904-88-8

Molecular Formula

C6H10NaO2Si

Molecular Weight

165.22 g/mol

IUPAC Name

sodium;furan-2-yl-dimethyl-oxidosilane

InChI

InChI=1S/C6H10O2Si.Na/c1-9(2,7)6-4-3-5-8-6;/h3-5,7H,1-2H3;

InChI Key

WHZZRZHZQWMTNF-UHFFFAOYSA-N

SMILES

C[Si](C)(C1=CC=CO1)[O-].[Na+]

Canonical SMILES

C[Si](C)(C1=CC=CO1)O.[Na]

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Furyldimethylsilanol Sodium Salt and Analogues

Precursor Synthesis and Functionalization Strategies

The initial and critical phase in the synthesis of 2-furyldimethylsilanol sodium salt is the creation of suitable precursors. This involves the strategic synthesis of furyl-substituted organosilanes and the subsequent formation of the silanol (B1196071) moiety.

Synthesis of Furyl-Substituted Organosilanes

The construction of the furan-silicon bond is a key step. One common approach involves the reaction of a furan-derived organometallic reagent, such as a furyllithium or furyl Grignard reagent, with a suitable chlorosilane. For instance, the reaction of 2-furyllithium, generated in situ from furan (B31954) and an organolithium reagent like n-butyllithium, with dimethyldichlorosilane would yield 2-(dimethylchlorosilyl)furan.

Recent advancements have also explored catalytic methods for the C-H silylation of furans. These methods offer a more atom-economical route to furyl-substituted organosilanes. For example, iridium-based catalysts have been shown to effectively catalyze the C3–H silylation of furfurylimines, providing a pathway to 3-silylated furan derivatives. nih.gov

Another strategy involves the functionalization of pre-existing silylated furan platforms. For example, 3-silylated furfurals can be prepared from biomass-derived furfural (B47365) and subsequently converted to a variety of 3-substituted 2-furyl carbinols through reactions with organometallic reagents. nih.gov This modular approach allows for the introduction of diverse functionalities onto the furan ring.

The following table summarizes some of the key reactions for the synthesis of furyl-substituted organosilanes:

ReactantsReagentsProductReaction Type
Furan, n-Butyllithium, Dimethyldichlorosilane-2-(Dimethylchlorosilyl)furanNucleophilic Substitution
Furfurylimine, HydrosilaneIridium Catalyst3-Silylated FurfurylimineCatalytic C-H Silylation
3-Silylated Furfural, Organolithium/Grignard Reagent-3-Silylated 2-Furyl CarbinolNucleophilic Addition

Methodologies for Silanol Moiety Formation

Once the furyl-substituted organosilane precursor is obtained, the next step is the formation of the silanol (Si-OH) group. A traditional and widely used method is the hydrolysis of a halosilyl or alkoxysilyl group. For example, the previously synthesized 2-(dimethylchlorosilyl)furan can be hydrolyzed with water, often in the presence of a base to neutralize the resulting hydrochloric acid, to produce 2-furyldimethylsilanol.

More recent and "greener" approaches focus on the catalytic oxidation of hydrosilanes (Si-H) to silanols. nih.govacs.org This method avoids the formation of stoichiometric amounts of salt byproducts. Various transition metal catalysts, including those based on rhodium, iridium, and iron, have been developed for this transformation. nih.govacs.org Additionally, enzymatic approaches using cytochrome P450 variants have been explored for the selective oxidation of silyl (B83357) hydrides to silanols. google.com

The choice of method can depend on the specific substrate and desired purity of the final product. The table below outlines common methods for silanol formation:

PrecursorReagentsProductKey Features
ChlorosilaneWater, BaseSilanolTraditional method, produces salt byproduct.
AlkoxysilaneWater, Acid/Base CatalystSilanolGenerally milder than chlorosilane hydrolysis.
HydrosilaneWater, Metal CatalystSilanolAtom-economical, avoids salt byproduct. nih.govacs.org
HydrosilaneOxygen, Cytochrome P450 VariantSilanolEnzymatic, highly selective. google.com

Optimized Salt Formation Routes

Alkali Metal Salt Generation Techniques

The generation of alkali metal salts of silanols is typically achieved by reacting the silanol with a suitable alkali metal base. For the synthesis of the sodium salt, common bases include sodium hydride (NaH), sodium hydroxide (B78521) (NaOH), and sodium methoxide (B1231860) (NaOMe). mdpi.com The choice of base can be influenced by the solubility of the reactants and products in the chosen solvent system.

The reaction is generally a straightforward acid-base reaction where the acidic proton of the silanol is removed by the base. For example, reacting 2-furyldimethylsilanol with sodium hydride in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) would yield this compound and hydrogen gas.

Solvent-Mediated and Solvent-Free Approaches to Sodium Salt Synthesis

The synthesis of the sodium salt can be carried out in a variety of solvents. Aprotic solvents such as THF, diethyl ether, and toluene (B28343) are commonly used to avoid unwanted side reactions, particularly if a reactive base like sodium hydride is employed. mdpi.comshu.edu The use of a solvent helps to control the reaction temperature and facilitate mixing of the reactants.

In recent years, there has been a growing interest in developing solvent-free synthetic methods to reduce environmental impact and simplify product isolation. nih.govresearchgate.net For the synthesis of sodium silanolates, a solvent-free approach could involve the direct reaction of the silanol with solid sodium hydroxide, potentially with gentle heating to promote the reaction. Another possibility is mechanochemical synthesis, where the reactants are ground together in a ball mill. These solvent-free methods can lead to higher product yields and reduced waste.

A patent describes a process for producing solid alkali metal salts of silanols by hydrolyzing alkoxysilanes with an aqueous alkali metal hydroxide solution, followed by evaporation of the water and alcohol in a fixed bed to obtain the solid salt. google.com This method highlights a route that minimizes the use of organic solvents in the final salt formation and isolation steps.

The following table summarizes different approaches to sodium salt formation:

MethodReagentsSolventAdvantagesDisadvantages
Solvent-MediatedSilanol, Sodium HydrideTHF, Diethyl EtherGood control over reaction conditions.Requires anhydrous conditions, solvent removal. mdpi.com
Solvent-MediatedSilanol, Sodium HydroxideWater, AlcoholUses readily available reagents.Water can interfere with some substrates. google.com
Solvent-FreeSilanol, Solid Sodium HydroxideNoneReduced waste, simpler work-up. nih.govMay require heating, potential for localized overheating.
MechanochemicalSilanol, Sodium HydroxideNoneCan be performed at room temperature, high efficiency. researchgate.netRequires specialized equipment (ball mill).

Catalytic and Stereoselective Approaches in Synthesis

While the synthesis of achiral this compound is relatively straightforward, the development of catalytic and stereoselective methods for the synthesis of chiral organosilanols is a more challenging and advanced area of research. nih.govnih.gov The construction of silicon-stereogenic centers, where the silicon atom is the center of chirality, has attracted significant interest due to the potential applications of such compounds in asymmetric synthesis and materials science. nih.govresearchgate.net

Catalytic asymmetric synthesis of Si-stereogenic silanols has been achieved through the hydrolytic oxidation of dihydrosilanes. nih.gov This approach utilizes chiral catalysts to control the enantioselectivity of the oxidation process, leading to the formation of one enantiomer of the chiral silanol in excess. These methods often exhibit high atom economy and can be performed under mild reaction conditions. nih.gov

Furthermore, catalytic methods are being developed for the synthesis of silanols in general, moving away from traditional stoichiometric reagents. nih.govacs.org These catalytic approaches often involve the use of transition metal catalysts to facilitate the hydroxylation of hydrosilanes. nih.gov The development of these methods is crucial for making the synthesis of silanols, including those with furan substituents, more efficient and sustainable.

While specific examples of catalytic stereoselective synthesis of 2-furyldimethylsilanol are not widely reported, the principles established for other organosilanols could potentially be applied to this system. This would involve the design of appropriate chiral ligands and catalysts that can effectively control the stereochemistry at the silicon center during the synthesis.

Metal-Catalyzed Coupling Reactions for C-Si Bond Formation

The creation of a carbon-silicon bond, particularly between an aromatic system like a furan ring and a silicon atom, is a cornerstone of organosilicon chemistry. Transition-metal catalysis provides powerful and efficient pathways to achieve this transformation. These reactions typically involve the cross-coupling of a silyl electrophile, such as a chlorosilane, with an organometallic furan species.

Several transition metals, including palladium, nickel, titanium, and zirconium, have been shown to effectively catalyze C-Si bond formation. researchgate.netdntb.gov.uanih.gov Nickel and palladium catalysts are particularly prevalent. For instance, nickel-catalyzed cross-electrophile coupling can forge a C(sp³)–Si bond from two electrophilic partners, a strategy that offers good functional group tolerance, including for moieties like furan. researchgate.net This approach often utilizes a stoichiometric reductant, such as zinc or manganese dust. researchgate.net

The general mechanism involves the activation of the Si-Cl bond by the transition metal catalyst. nih.gov Theoretical studies on palladium-catalyzed reactions suggest pathways involving either trans-oxidative addition or an Sₙ2-type oxidative addition. researchgate.net For the synthesis of a 2-furyldimethylsilyl group, a common strategy would involve the reaction of a furan-based organometallic reagent (e.g., 2-furyllithium or the Grignard reagent 2-furylmagnesium bromide) with dichlorodimethylsilane. The resulting 2-furyldimethylchlorosilane can then be hydrolyzed to the corresponding silanol.

Emerging strategies also include the direct C-H or C-F bond activation of the furan ring for silylation. springernature.comacs.org Nickel-catalyzed ipso-silylation of fluoroarenes via C-F bond cleavage represents a unique method where a silyl-containing reagent is used to form a C-Si bond directly. springernature.com While challenges remain, these methods offer a more atom-economical approach by avoiding the pre-functionalization of the furan ring.

Table 1: Selected Metal-Catalyzed C-Si Bond Formation Reactions

Catalyst System Substrate 1 Substrate 2 Reaction Type Functional Group Tolerance Reference
Nickel/Zinc α-cyano alkyl triflates Chlorovinylsilanes Reductive C(sp³)-Si Coupling Furan, esters, alkyl bromides researchgate.net
Palladium Benzyl halides Hydrosilanes Cross-Coupling Silylation Various functional groups dntb.gov.ua
Iron Bromostyrenes Chlorosilanes Cross-Electrophile Coupling Alkenyl groups dntb.gov.ua
Nickel Fluoroarenes Silylboranes ipso-Defluorosilylation Aromatic C-F bonds springernature.com

Chiral Induction in Silanol Synthesis

The synthesis of enantioenriched, silicon-stereogenic silanols presents a significant synthetic challenge but opens the door to novel applications in asymmetric catalysis and materials science. nih.govnih.gov Accessing these chiral-at-silicon molecules can be achieved through several advanced strategies, including both metal-catalyzed and organocatalytic asymmetric reactions. nih.govresearchgate.net

One prominent metal-free approach is the organocatalytic desymmetrization of a prochiral silanediol. nih.govacs.org In this method, a prochiral dialkylsilanediol is reacted with a silyl chloride in the presence of a chiral catalyst. Chiral imidazole-containing catalysts have proven highly effective, affording excellent yields and high enantioselectivity (up to 98:2 er). nih.gov The mechanism relies on the catalyst creating a chiral environment around one of the silanol's hydroxyl groups through hydrogen bonding. This selective interaction leaves only one angle of approach for the incoming silyl chloride, leading to enantioselective silylation. nih.govacs.org

Metal-catalyzed methods also provide a route to chiral silanols. For example, a copper-catalyzed reaction has been developed that readily produces a wide range of Si-chiral silanols with high enantioselectivity and compatibility with various functional groups. researchgate.net Another strategy involves the rhodium-catalyzed hydrolytic cleavage of the silicon-carbon bond in silacyclobutanes, where the use of a chiral phosphoramidite (B1245037) ligand can induce promising enantioselectivity in the resulting Si-stereogenic silanol. organic-chemistry.org These catalytic asymmetric syntheses are often more desirable than classical resolution of racemates as they can theoretically provide a 100% yield of the desired enantiomer.

Table 2: Methodologies for Chiral Silanol Synthesis

Method Catalyst/Reagent Substrate Type Key Feature Enantioselectivity Reference
Organocatalytic Desymmetrization Chiral Imidazole Prochiral Silanediol Metal-free, H-bonding activation Up to 98:2 er nih.govacs.org
Copper-Catalyzed Synthesis Chiral CuII Species Dihydrosilanes Broad functional group compatibility High enantioselectivity researchgate.net
Rhodium-Catalyzed Hydrolysis Rhodium / Chiral Ligand Silacyclobutanes Cleavage of Si-C bond Promising enantioselectivity organic-chemistry.org

Purification and Isolation Techniques for Organosilicon Sodium Salts

The final stage of the synthesis, the purification and isolation of the target this compound, is critical for obtaining a product of high purity. Organosilicon sodium salts are ionic compounds and can present different purification challenges compared to their neutral silanol precursors. The choice of method depends on the nature of the impurities present, which can include unreacted starting materials, catalyst residues, and byproducts from side reactions.

A common and effective method for purifying solid salts is crystallization or precipitation . This technique involves dissolving the crude salt in a minimal amount of a polar solvent in which it is soluble, followed by the addition of a non-polar "anti-solvent" to induce precipitation of the pure salt. The solid product can then be collected by filtration, washed with a non-polar solvent to remove soluble impurities, and dried. alfa-chemistry.com

For removing ionic impurities, ion-exchange chromatography is a powerful technique. As demonstrated in the purification of sodium silicate, a solution containing the crude salt can be passed through anion and cation exchange columns to remove unwanted ions. google.com Macroporous adsorption resins can also be used to remove organic impurities prior to ion exchange. google.com

In some cases, it may be advantageous to purify the neutral silanol precursor before converting it to the sodium salt. The neutral 2-furyldimethylsilanol can be purified using standard techniques for organic compounds, such as silica (B1680970) gel column chromatography . acs.org After obtaining the pure silanol, a clean, stoichiometric reaction with a sodium base (e.g., sodium hydride or sodium hydroxide) can yield the sodium salt, potentially minimizing the need for extensive purification of the final ionic product.

Finally, simple filtration and washing can be used to remove insoluble impurities. For instance, coarse particle impurities can be removed by passing the solution through a plate-and-frame filter press before more advanced purification steps are undertaken. google.com

Table 3: Purification and Isolation Techniques

Technique Principle Target Impurities Applicability Reference
Crystallization / Precipitation Differential solubility Soluble organic byproducts, excess reagents Primary method for solid ionic salts alfa-chemistry.com
Ion-Exchange Chromatography Reversible exchange of ions Soluble ionic impurities (e.g., halide salts, other metal ions) High-purity applications for ionic compounds google.com
Adsorption Resin Chromatography Adsorption of molecules onto a porous polymer Organic impurities Pre-purification step before ion exchange google.com
Column Chromatography (on precursor) Differential adsorption on a stationary phase (e.g., silica gel) Byproducts and unreacted starting materials Purification of the neutral silanol before salt formation acs.org
Filtration Separation of solids from liquids Insoluble impurities, precipitated byproducts Initial cleanup or collection of crystallized product google.com

Mechanistic Investigations of Reactions Involving 2 Furyldimethylsilanol Sodium Salt

Elucidation of Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of a reaction provides fundamental insights into its rate, extent, and energy profile. For reactions involving 2-furyldimethylsilanol sodium salt, such as its use in forming silyl (B83357) ethers or in cross-coupling reactions, these studies are crucial. nih.govwikipedia.org

Rate Law Determination and Activation Parameters

The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants and is determined experimentally. youtube.comyoutube.com For a hypothetical reaction where this compound reacts with an electrophile (E-X), the rate could be expressed as:

Rate = k[this compound]x[E-X]y

Here, 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to each reactant. These orders would be determined by systematically varying the initial concentration of one reactant while keeping the other constant and observing the effect on the initial reaction rate. youtube.com

Hypothetical Data for Rate Law Determination:

ExperimentInitial [this compound] (M)Initial [E-X] (M)Initial Rate (M/s)
10.100.101.2 x 10⁻³
20.200.102.4 x 10⁻³
30.100.204.8 x 10⁻³

This table is for illustrative purposes only.

Once the rate law is established, studying the reaction at different temperatures allows for the determination of activation parameters . The Arrhenius equation relates the rate constant 'k' to the activation energy (Ea), a measure of the minimum energy required for a reaction to occur. Other parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide deeper insight into the transition state of the rate-determining step. researchgate.net

Equilibrium Studies and Thermodynamic Profiling

Equilibrium studies are vital for reactions that are reversible, such as the formation of silyl ethers or the equilibration of siloxanes. researchgate.netgelest.comacs.org These studies determine the position of equilibrium, quantified by the equilibrium constant (Keq). A large Keq indicates that the products are favored at equilibrium.

The thermodynamic profile of a reaction is a representation of the energy changes that occur as reactants are converted into products. Key thermodynamic parameters include:

Gibbs Free Energy (ΔG): Determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process.

Enthalpy (ΔH): Represents the heat change of the reaction. Exothermic reactions (negative ΔH) release heat, while endothermic reactions (positive ΔH) absorb heat. nih.govacs.org

Entropy (ΔS): A measure of the change in disorder or randomness during a reaction.

These parameters are related by the equation: ΔG = ΔH - TΔS. By measuring the equilibrium constant at various temperatures, these thermodynamic values can be calculated using the van 't Hoff equation. This allows for a complete thermodynamic profiling of the reaction system. researchgate.net

Illustrative Thermodynamic Profile:

Reaction Pathway Elucidation and Intermediate Characterization

Identifying the precise sequence of bond-making and bond-breaking events (the reaction mechanism) and characterizing any transient species (intermediates) is a primary goal of mechanistic chemistry. acs.orgmdpi.com

Spectroscopic Probing of Intermediates

Spectroscopic techniques are indispensable for detecting and characterizing fleeting intermediates that may form during a reaction. dtic.milnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and particularly 29Si NMR can provide detailed structural information. The formation of an intermediate could be signaled by the appearance of new peaks with characteristic chemical shifts. For example, the coordination of the silanolate to a metal catalyst would induce significant shifts in the furan (B31954) and dimethylsilyl protons and carbons. dtic.mil

Infrared (IR) Spectroscopy: IR spectroscopy is used to monitor changes in functional groups. For instance, in a reaction where the Si-O⁻ bond of the sodium salt is converted to a Si-O-C bond of a silyl ether, the disappearance of the characteristic Si-O⁻ vibration and the appearance of a new Si-O-C stretching frequency would be indicative of the reaction's progress. researchgate.net

Mass Spectrometry (MS): Advanced MS techniques can be used to detect the mass-to-charge ratio of proposed intermediates, helping to confirm their elemental composition. nih.gov

Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a reaction mechanism. wikipedia.org By replacing an atom with one of its heavier, stable isotopes (e.g., 18O for 16O, or 13C for 12C), its position in the products can be determined, providing unambiguous evidence for a particular bond cleavage or formation event. nih.govacs.orgacs.org

For example, to determine the mechanism of hydrolysis of a silyl ether formed from this compound, the reaction could be conducted in water enriched with 18O (H₂18O). If the resulting 2-furyldimethylsilanol product contains the 18O label, it would confirm that the Si-O bond was cleaved during the reaction. Conversely, if the 18O remains in the water, it would suggest cleavage of the O-R bond (where R is the group from the original electrophile). Such studies have been crucial in understanding reaction mechanisms in organosilicon chemistry. nih.gov

Concerted vs. Stepwise Mechanisms

A fundamental question in any mechanistic study is whether a reaction proceeds in a single, continuous step (a concerted mechanism ) or through a series of steps involving one or more intermediates (a stepwise mechanism ). psiberg.comquora.comwikipedia.orgyoutube.com

Concerted reactions involve a single transition state where all bond breaking and forming occurs simultaneously. wikipedia.org The SN2 reaction is a classic example. quora.com

Stepwise reactions proceed through one or more stable intermediates, each flanked by transition states. psiberg.com The SN1 reaction, which involves a carbocation intermediate, is a prime example. quora.com

Evidence from kinetics, spectroscopy, and isotopic labeling can help distinguish between these pathways. For instance, a rate law that depends on the concentration of multiple reactants is often consistent with a concerted (or bimolecular stepwise) mechanism. The direct spectroscopic observation or chemical trapping of an intermediate provides strong evidence for a stepwise pathway. nih.gov Furthermore, stereochemical studies can be revealing; a concerted SN2-type reaction at the silicon center would be expected to proceed with inversion of configuration, whereas a stepwise reaction might lead to a mixture of stereoisomers. mdpi.comnih.gov

Influence of Electronic and Steric Factors on Reactivity

Role of the Furyl Substituent

The 2-furyl group, an electron-rich five-membered aromatic heterocycle, exerts a significant electronic influence on the silicon center. Its role is twofold: it can act as a π-electron donor through its aromatic system and as a σ-electron withdrawer due to the electronegativity of the oxygen atom within the ring. This dual nature allows the furyl substituent to modulate the electron density at the silicon atom, thereby influencing the reactivity of the Si-O⁻ bond. The aromaticity of the furan ring can stabilize the molecule through resonance, while its specific electronic properties are crucial in directing reactions such as electrophilic substitution. In the broader context of furan chemistry, silyl groups are recognized for their ability to direct lithiation to specific sites due to steric hindrance and can be effectively replaced in ipso-substitution reactions.

Table 1: Comparison of Electronic Effects of Substituents on a Silicon Center

Substituent Primary Electronic Effect Description
2-Furyl π-Donating, σ-Withdrawing The oxygen lone pairs contribute to the aromatic π-system, donating electron density. Simultaneously, the oxygen's electronegativity creates a σ-withdrawing inductive effect.
Phenyl π-Donating/Withdrawing, σ-Withdrawing The phenyl ring can donate or withdraw electron density via resonance, depending on other substituents, but is generally inductively withdrawing.
Methyl σ-Donating An alkyl group that donates electron density through an inductive effect, increasing electron density at the silicon center.

| Trifluoromethyl | Strongly σ-Withdrawing | The high electronegativity of fluorine atoms strongly withdraws electron density from the silicon center, decreasing the nucleophilicity of attached groups. |

This table provides an illustrative comparison of the electronic influences of different substituents commonly found in organosilicon chemistry.

Counterion Effects on Reaction Mechanisms

The sodium counterion is not a mere spectator in the reactions of this compound. Its size, coordination behavior, and the resulting aggregation state of the salt in solution are critical determinants of the reaction mechanism.

Sodium Ion Coordination and Activation

The bond between the silanolate oxygen and the sodium ion (Na⁺) is highly ionic. The sodium ion functions as a Lewis acid, coordinating to the negatively charged oxygen atom. This interaction modulates the nucleophilicity of the silanolate; strong coordination can temper its reactivity. The nature of this coordination is influenced by the larger ionic radius of Na⁺ compared to smaller ions like Li⁺, which affects the geometry and stability of the resulting complexes nih.gov. In solution, the sodium ion can also coordinate with solvent molecules, which in turn influences the reactivity of the ion pair researchgate.net. This coordination is essential for activating or moderating the silanolate in subsequent reactions, such as nucleophilic attack or condensation. Silanols are known to interact with metal ions, a behavior that is foundational to understanding the role of the counterion nih.gov.

Role of Aggregation States in Solution

Organosodium compounds, including salts like silanolates, frequently exist not as simple monomers but as larger aggregates or polymers in solution, particularly in non-polar solvents wikipedia.orglibretexts.org. The degree of aggregation is a dynamic equilibrium that depends on the solvent, temperature, and concentration. For silica (B1680970) particles, aggregation is known to be dependent on the presence of positive ions to neutralize repulsive surface charges researchgate.net. Similarly, the aggregation state of this compound would significantly impact its chemical behavior. Reactions may proceed through different pathways depending on whether the reactive species is a monomer, dimer, or higher-order aggregate. This aggregation influences the steric accessibility of the nucleophilic oxygen and the effective concentration of the reactive species, thereby affecting reaction rates and selectivity.

Table 2: Properties of Alkali Metal Counterions and Their Potential Influence on Silanolate Reactivity

Alkali Metal Ionic Radius (pm) Electronegativity (Pauling) Typical Aggregation State Influence on O-M Bond
Li⁺ 76 0.98 High (Tetramers, Hexamers) More Covalent Character stackexchange.com
Na⁺ 102 0.93 Polymeric/Aggregated wikipedia.org Highly Ionic wikipedia.org

| K⁺ | 138 | 0.82 | Polymeric/Aggregated | Very Ionic |

This table illustrates how the properties of the sodium counterion compare to other alkali metals, impacting bond polarity and aggregation behavior, which are key to reactivity.

Solvent and Environmental Effects on Reaction Pathways

The choice of solvent is a critical parameter that can dramatically alter the course of reactions involving ionic species like this compound. Solvents influence reactivity by solvating the different species involved in the reaction—the reactants, transition states, and products—to varying degrees chemrxiv.org.

The effect of a solvent on the reaction rate can often be predicted by considering the polarity of the solvent and the charge distribution in the transition state. For a reaction where the highly polar this compound acts as a nucleophile, the solvent's ability to solvate the sodium cation and the silanolate anion is paramount.

Polar Protic Solvents (e.g., water, methanol): These solvents can strongly solvate both the cation and the anion through ion-dipole interactions and hydrogen bonding. While this enhances solubility, it can create a tight solvent shell around the nucleophilic oxygen, potentially lowering its reactivity.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective at solvating cations via ion-dipole interactions but are less capable of solvating anions. This leaves the silanolate anion more "naked" and potentially more nucleophilic, which can lead to significant rate enhancements.

Non-Polar Solvents (e.g., hexane, toluene): In these solvents, the ionic salt has low solubility. The compound exists mainly as tight ion pairs or higher aggregates, which dramatically reduces the nucleophilicity of the silanolate.

Research has shown that changing the solvent can lead to different product distributions, underscoring that the solvent is not merely a passive medium but an active participant in the reaction mechanism rsc.org. The dielectric constant of the solvent is a key property that influences its ability to support charge separation and stabilize ionic species wikipedia.orgresearchgate.net.

Table 3: Solvent Properties and Their Predicted Effect on a Nucleophilic Substitution Reaction

Solvent Dielectric Constant (at 25 °C) wikipedia.org Solvent Type Predicted Effect on Reaction Rate
Hexane 1.9 Non-Polar Very Slow (low solubility and high aggregation)
Toluene (B28343) 2.4 Non-Polar Very Slow
Diethyl Ether 4.3 Weakly Polar Aprotic Slow to Moderate
Tetrahydrofuran (B95107) (THF) 7.5 Polar Aprotic Moderate
Acetonitrile 37 Polar Aprotic Fast (solvates cation, leaves anion reactive)
Dimethylformamide (DMF) 37 Polar Aprotic Fast
Dimethyl Sulfoxide (DMSO) 47 Polar Aprotic Very Fast
Methanol 33 Polar Protic Moderate (solvates both ions, may reduce nucleophilicity)

| Water | 78 | Polar Protic | Moderate to Slow (strong solvation of nucleophile) |

This table provides a general guide to how different solvents might influence the rate of a reaction involving this compound as a nucleophile, based on established principles of solvent effects.

Polarity and Hydrogen Bonding Interactions

The polarity of this compound is primarily governed by the highly polar silicon-oxygen bond, which is further enhanced by the presence of the sodium cation, forming a silanolate. This ionic character makes the oxygen atom a potent nucleophile and a strong hydrogen bond acceptor. Silanols, in general, are known to be more acidic than their carbon-based analogues, alcohols. Consequently, their corresponding sodium salts, silanolates, are stable and can be readily isolated. The acidity of silanols, and thus the nucleophilicity of the corresponding silanolates, is influenced by the substituents on the silicon atom. In the case of 2-furyldimethylsilanol, the electron-donating methyl groups and the π-system of the furan ring modulate the electron density at the silicon and oxygen atoms.

Hydrogen bonding plays a crucial role in the solid-state structure and solution-phase behavior of related silanols and their salts. While the sodium salt itself does not have a hydroxyl proton to act as a hydrogen bond donor, the oxygen atom is a strong acceptor. In the presence of protic solvents or other hydrogen bond donors, strong intermolecular hydrogen bonds can be formed. These interactions can influence the solubility of the salt and the aggregation state in solution, which in turn affects its reactivity. For instance, in non-polar solvents, ion-pairing and aggregation are likely to be more significant, potentially reducing the nucleophilicity of the oxygen atom. In contrast, polar, protic solvents can solvate the sodium cation and the silanolate oxygen, leading to a more dissociated and potentially more reactive species.

The influence of the solvent on the chemical shift of the Si-OH proton in related silanols provides insight into the hydrogen bonding capabilities, which is a direct reflection of the electronic environment of the oxygen atom in the corresponding silanolate.

Table 1: Representative ¹H NMR Chemical Shifts of Silanol (B1196071) Protons in Various Solvents, Demonstrating Hydrogen Bonding Interactions.

Solvent (d6)pKHBRepresentative Chemical Shift (δ, ppm) of Si-OH
Acetone1.18Low ppm (e.g., ~4-5)
DMSO2.58High ppm (e.g., ~6-7)

This table presents representative data for analogous aryl- and alkylsilanols to illustrate the effect of solvent polarity and hydrogen bond accepting ability on the Si-OH proton resonance. The pKHB value is a measure of the solvent's hydrogen bond basicity. A higher pKHB value indicates a stronger hydrogen bond acceptor, leading to a more deshielded (higher ppm) Si-OH proton signal. This principle underscores the strong hydrogen bond accepting nature of the oxygen atom in a silanol, a property that is enhanced in the corresponding silanolate.

Heterogeneous Reaction Environments

In a heterogeneous reaction setting, this compound can function as a solid catalyst or a reagent. The reaction occurs at the interface between the solid salt and a liquid or gas phase containing the other reactants. The efficiency and selectivity of such reactions are highly dependent on the surface properties of the solid salt, including its surface area, crystal structure, and the presence of active sites.

The furan ring in this compound introduces additional potential for interaction and reactivity in a heterogeneous environment. The furan moiety can interact with other molecules through π-π stacking or other non-covalent interactions, which can influence the adsorption of reactants onto the catalyst surface. Furthermore, the furan ring itself can be a site of reactivity, although it is generally less reactive towards electrophiles than pyrrole (B145914) or thiophene. Under certain conditions, the furan ring can undergo oxidation, which could either be a desired transformation or a pathway for catalyst deactivation.

The use of solid silanolates as catalysts is advantageous for process efficiency, as it simplifies the separation of the catalyst from the reaction mixture, allowing for easier product purification and potential catalyst recycling. For example, solid sodium silanolates can be effective catalysts for depolymerization reactions or as bases in condensation reactions. The catalytic cycle in such a heterogeneous system would involve the adsorption of reactants onto the surface of the salt, reaction at the active sites (likely the silanolate oxygen), and subsequent desorption of the products.

The nature of the support material can also be critical when the silanolate is dispersed on a solid support to enhance its catalytic activity. The support can influence the dispersion of the active species and may participate in the reaction mechanism.

Table 2: Potential Applications of this compound in Heterogeneous Catalysis.

Reaction TypeRole of this compoundPotential Advantages in a Heterogeneous System
TransesterificationSolid Base CatalystEase of catalyst separation, reusability.
Condensation ReactionsNucleophilic Catalyst or Strong BaseAvoidance of soluble bases, simplified workup.
Ring-Opening PolymerizationInitiatorControl over polymer molecular weight.

This table outlines hypothetical applications of this compound in heterogeneous catalysis based on the known reactivity of similar silanolates. The advantages listed are characteristic benefits of heterogeneous catalytic systems.

Applications in Advanced Chemical Synthesis and Materials Science

Polymerization and Copolymerization Studies

2-Furyldimethylsilanol sodium salt is a valuable tool for polymer chemists, enabling the synthesis of a variety of functionalized polymers through several distinct mechanisms.

Monomer Incorporation into Polymer Backbones

This compound can serve as an initiator for the anionic ring-opening polymerization (AROP) of cyclic siloxanes, such as hexamethylcyclotrisiloxane (B157284) (D3) or octamethylcyclotetrasiloxane (B44751) (D4). In this process, the sodium silanolate end of the molecule attacks the silicon atom in the cyclosiloxane ring, initiating the polymerization. This results in the incorporation of the 2-furyldimethylsiloxy group as the initiating end-group of the resulting polysiloxane chain. The general mechanism involves the nucleophilic attack of the silanolate on the cyclic monomer, followed by propagation as the newly formed silanolate end-group continues to react with more cyclic monomers. This method allows for the synthesis of polysiloxanes with a terminal furan (B31954) group, which can be further utilized for subsequent chemical modifications.

The furan moiety introduced at the polymer chain end can participate in various chemical reactions, most notably the Diels-Alder reaction. This cycloaddition reaction with a suitable dienophile, such as maleimide (B117702), allows for the post-polymerization functionalization of the polymer, opening pathways to block copolymers or more complex macromolecular architectures.

Synthesis of Functional Organosilicon Polymers

The use of this compound as an initiator in AROP directly leads to the synthesis of functional organosilicon polymers. The resulting polymers possess a terminal furan group, which imparts specific functionality to the polysiloxane. This furan group can be exploited for various purposes, including:

Cross-linking: The furan group can undergo Diels-Alder reactions with bismaleimides, leading to the formation of cross-linked silicone networks. This is a versatile method for curing silicone elastomers and resins, offering an alternative to traditional peroxide or platinum-catalyzed systems.

Surface functionalization: Polysiloxanes with terminal furan groups can be grafted onto surfaces that have been functionalized with appropriate dienophiles. This allows for the modification of surface properties, such as hydrophobicity, lubricity, and biocompatibility.

Preparation of hybrid materials: The furan-terminated polysiloxanes can be reacted with other polymers or organic molecules containing dienophile groups to create organic-inorganic hybrid materials with tailored properties.

The ability to introduce a reactive furan group at a specific point in the polymer chain provides a high degree of control over the final material properties.

Graft Copolymerization Techniques

Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different chemical composition, can be synthesized using this compound through a "grafting from" or "grafting onto" approach.

In a "grafting from" approach, a polymer backbone is first functionalized with groups that can initiate the polymerization of another monomer. For instance, a polymer with pendant groups that can be converted to silanolates could then be used to initiate the AROP of cyclosiloxanes. While not a direct use of this compound as the initiator, this highlights the principle. More directly, if a polymer backbone contains dienophile groups, a furan-terminated polysiloxane (synthesized using this compound) could be "grafted onto" the backbone via a Diels-Alder reaction.

In a "grafting onto" strategy, pre-synthesized polymer chains are attached to a polymer backbone. A furan-terminated polysiloxane, prepared using this compound, can be attached to a polymer backbone containing dienophile functionalities through a Diels-Alder "click" reaction. nih.gov This method offers excellent control over the graft density and the length of the grafted chains.

For example, a copolymer containing maleimide units could be reacted with a furan-terminated polydimethylsiloxane (B3030410) to create a graft copolymer with a polysiloxane side chain. This approach combines the properties of both the backbone polymer and the grafted polysiloxane, leading to materials with unique characteristics.

Development of Advanced Organosilicon Materials

The reactivity of this compound makes it a candidate for the development of sophisticated organosilicon materials with applications in coatings, composites, and adhesives.

Surface Modification and Coating Technologies

The silanolate group of this compound can react with hydroxyl groups present on the surfaces of inorganic materials such as silica (B1680970), glass, and metal oxides. nih.gov This reaction results in the covalent attachment of the 2-furyldimethylsilyl group to the surface, thereby modifying its properties. nih.govrsc.org

This surface functionalization can be used to:

Impart hydrophobicity: The dimethylsilyl groups attached to the surface can significantly increase the water repellency of the material.

Introduce reactive sites: The furan groups introduced onto the surface can serve as anchor points for the subsequent attachment of other molecules via Diels-Alder chemistry. This allows for the creation of functional surfaces with tailored properties for applications in areas such as biosensors, chromatography, and catalysis.

Improve compatibility: In composite materials, modifying the surface of an inorganic filler with this compound can improve its compatibility with an organic polymer matrix, leading to better dispersion and enhanced mechanical properties.

The ability to alter the surface chemistry of materials in a controlled manner is crucial for the development of advanced coatings with improved durability, adhesion, and specific functionalities.

Adhesion Promotion in Composite Materials

In fiber-reinforced polymer composites, good adhesion between the fiber and the polymer matrix is essential for achieving optimal mechanical performance. Silane (B1218182) coupling agents are commonly used to improve this interfacial adhesion. researchgate.net this compound possesses the key features of a coupling agent. sisib.com

The proposed mechanism for adhesion promotion involves a dual role:

Reaction with the inorganic reinforcement: The sodium silanolate end of the molecule can react with the hydroxyl groups on the surface of glass fibers or other inorganic fillers, forming a strong covalent bond. researchgate.netscirp.org

Interaction with the polymer matrix: The furan group at the other end of the molecule can interact with the polymer matrix. This interaction can be physical (e.g., through van der Waals forces or hydrogen bonding) or chemical. For instance, if the polymer matrix contains dienophile groups, the furan group can form covalent bonds through a Diels-Alder reaction during the curing process of the composite.

This dual reactivity creates a chemical bridge at the interface between the reinforcement and the matrix, leading to improved stress transfer and enhanced mechanical properties of the composite material, such as tensile strength and impact resistance. nih.gov The use of such a coupling agent can lead to more durable and reliable composite materials for a wide range of applications.

Precursors for Hybrid Organic-Inorganic MaterialsInformation on the application of this compound as a precursor for the synthesis of hybrid organic-inorganic materials is also not present in the reviewed literature.

While the compound is available from several chemical suppliers, indicating its potential use in research and development, the specific applications and research findings requested for this article are not in the public domain. Therefore, no data tables or detailed research findings can be generated as per the instructions.

Catalytic Activity and Reaction Pathways

2-Furyldimethylsilanol Sodium Salt as a Catalyst or Co-catalyst

While there is no direct evidence for the catalytic use of this compound, related sodium silanolates have been explored in catalysis.

Lewis Base Catalysis

In principle, the oxygen atom of the silanolate in this compound could act as a Lewis base, donating electron density to a substrate. However, the specific influence of the 2-furyl group on this basicity and its effectiveness in promoting reactions is not documented. Generally, Lewis bases can activate substrates in various ways, but without experimental data, any proposed role for this compound remains speculative.

Organocatalysis Involving Silanolate Species

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While silanols and their corresponding silanolates can participate in organocatalytic transformations, there are no specific reports detailing the use of this compound in this capacity. The furan (B31954) ring itself is a key structural motif in some organocatalysts, but its combination with a dimethylsilanolate group for catalytic purposes has not been described.

Synergy with Metal Catalysts

Sodium silanolates can act as promoters or co-catalysts in metal-catalyzed reactions, particularly in palladium-catalyzed cross-coupling reactions. They can facilitate the formation of the active catalytic species or participate in the transmetalation step. It is conceivable that this compound could play a similar role, with the furan moiety potentially influencing the solubility, stability, or reactivity of the catalytic system. However, no studies have been published to support or investigate this hypothesis. For instance, palladium/phosphine synergistic catalysis has been explored for various transformations, but not with this specific silanolate. nih.gov

Mechanistic Aspects of Catalysis

Understanding the mechanism of a catalyst is crucial for its optimization and application. For this compound, the lack of catalytic applications means there is no mechanistic information available.

Active Site Identification and Characterization

The active site is the specific part of a catalyst where a chemical reaction occurs. For a hypothetical catalytic application of this compound, the active site would likely involve the oxygen atom of the silanolate. The furan ring could also play a role in substrate binding or in modulating the electronic properties of the silicon center. Techniques such as spectroscopy and computational modeling are typically used to identify and characterize active sites. mdpi.comnih.govelsevierpure.comresearchgate.netresearchgate.net However, without any observed catalytic activity, such studies have not been performed.

Turnover Frequency and Selectivity Studies

Turnover frequency (TOF) and selectivity are key metrics for evaluating the performance of a catalyst. TOF measures the number of substrate molecules converted per catalytic site per unit of time, while selectivity describes the catalyst's ability to produce a specific product from a mixture of possibilities. nih.gov As there are no reported catalytic reactions using this compound, no data on its turnover frequency or selectivity exists. General discussions on turnover numbers and frequencies in catalysis can be found in the literature, but they are not specific to this compound. nih.gov

Catalyst Deactivation and Regeneration Pathways

While specific studies on the deactivation and regeneration of this compound are not extensively documented, potential pathways can be inferred from the general principles of catalyst deactivation. researchgate.net The primary modes of deactivation for such a catalyst would likely involve chemical and thermal mechanisms.

Chemical Deactivation:

Poisoning: The catalyst's activity can be diminished by the strong adsorption of reactants, products, or impurities onto the active sites. researchgate.net For instance, sulfur-containing compounds present in the reaction mixture could lead to the formation of stable silicon-sulfur bonds, thereby poisoning the catalyst.

Fouling: The deposition of carbonaceous materials or polymeric byproducts on the catalyst surface can block active sites, a process known as fouling. researchgate.net

Solid-State Reactions: At elevated temperatures, the catalyst may undergo reactions with the support material or other components in the reaction mixture, leading to the formation of less active or inactive species. researchgate.net

Thermal Deactivation:

Sintering: High temperatures can cause the agglomeration of catalyst particles, leading to a reduction in the active surface area.

Decomposition: The furan ring is susceptible to thermal degradation at very high temperatures, which would lead to an irreversible loss of catalytic activity.

Regeneration Pathways: Regeneration of a deactivated this compound catalyst would aim to remove poisons or foulants from its surface. Potential methods could include:

Washing: Treatment with appropriate solvents to dissolve and remove adsorbed impurities.

Calcination: Controlled heating in an inert or oxidative atmosphere to burn off carbonaceous deposits. However, care must be taken to avoid thermal degradation of the catalyst itself.

Application in Specific Catalytic Transformations

The unique structure of this compound makes it a promising candidate for several catalytic applications, ranging from polymerization to sophisticated bond-forming reactions.

Sodium silanolates are known to be effective initiators for the anionic ring-opening polymerization (AROP) of cyclosiloxanes, which are precursors to silicone polymers. researchgate.netmdpi.com The silanolate anion can attack the silicon atom in a cyclic siloxane, initiating the ring-opening process and subsequent chain propagation. mdpi.com While direct studies on this compound in this context are limited, its sodium silanolate functionality suggests its potential as a catalyst in this field. researchgate.netrsc.org The polymerization is thought to proceed through the activation of the terminal silanol (B1196071) groups in the growing polymer chains. researchgate.net

Table 1: Potential Application in Ring-Opening Polymerization

Monomer Catalyst System Potential Product Reference
Hexamethylcyclotrisiloxane (B157284) (D3) This compound / Guanidine Polydimethylsiloxane (B3030410) (PDMS) rsc.orgresearchgate.net

This table is illustrative and based on the known reactivity of similar sodium silanolate catalysts.

The application of sodium organosilanolates in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a well-established area of research. sigmaaldrich.comkyoto-u.ac.jpnih.govnih.gov this compound, as a heteroarylsilanolate, is a prime candidate for such transformations. nih.gov

C-C Bond Formation: In these reactions, the silanolate acts as a nucleophilic partner, transferring the furan-containing organic group to an aryl or vinyl halide in the presence of a palladium catalyst. sigmaaldrich.comnih.gov The sodium salt of the silanol enhances the nucleophilicity of the silicon center, facilitating the transmetalation step in the catalytic cycle. sigmaaldrich.com Studies on similar heteroarylsilanolates have demonstrated efficient coupling with a variety of aryl iodides and bromides. nih.govnih.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions with Heteroarylsilanolates

Silanolate Aryl Halide Catalyst Product Yield (%) Reference
Sodium 2-thienyldimethylsilanolate 4-Iodoanisole Pd₂(dba)₃ 2-(4-Methoxyphenyl)thiophene 95 nih.gov
Sodium 2-furanyldimethylsilanolate 4-Iodobenzonitrile Pd₂(dba)₃ 4-(Furan-2-yl)benzonitrile 92 nih.gov

This table presents data for analogous heteroarylsilanolates to illustrate the potential of this compound.

C-S Bond Formation: While direct C-S bond formation using this compound is not reported, related methodologies suggest its potential. For example, transition-metal-free C-S bond formation has been achieved using sodium sulfinates and aryne precursors. nih.gov Nickel/photoredox dual catalysis has also been employed for the cross-coupling of sodium sulfinates with aryl and vinyl halides. nih.gov

The term redox reaction refers to chemical reactions where the oxidation states of atoms are changed through the transfer of electrons. nih.govacs.orgnih.gov In catalysis, certain compounds can act as redox catalysts, facilitating oxidation or reduction processes. nih.gov

While specific redox catalytic applications of this compound are not well-documented, organosilicon compounds, in general, participate in various redox-related transformations. One notable example is hydrosilylation, the addition of a Si-H bond across an unsaturated bond, which is a significant process in organosilicon chemistry. wikipedia.orglibretexts.orgsciencedaily.commdpi.com Although this compound itself does not possess a Si-H bond for direct hydrosilylation, its application in catalytic systems that involve redox steps, such as in conjunction with a reducing agent, is conceivable. The electrochemical properties of silicon-substituted heteroatom compounds have been a subject of study, indicating the potential for organosilicon compounds to be involved in electron-transfer reactions. acs.org

Supramolecular catalysis leverages non-covalent interactions to assemble catalytic systems, often mimicking the efficiency and selectivity of enzymes. mdpi.com The design of such systems relies on molecular recognition and self-assembly. The furan moiety within this compound presents an interesting structural element for supramolecular design. Furan-substituted molecules have been shown to form zero- and one-dimensional nano- and micro-structures through controlled aggregation, which can exhibit interesting optical properties. nih.gov

The principles of supramolecular catalysis could be applied to this compound in the following ways:

Host-Guest Chemistry: The furan ring could act as a guest that binds to a larger host molecule, bringing the catalytically active silanolate group into a specific chemical environment.

Self-Assembly: The molecule itself could self-assemble into larger, ordered structures through intermolecular forces, potentially creating defined catalytic pockets.

Ligand Modification: The furan group could be functionalized to act as a ligand for a metal center, creating a self-assembled, catalytically active coordination complex.

Computational and Theoretical Chemistry Studies

Electronic Structure and Reactivity Predictions

Theoretical investigations into the electronic structure of 2-Furyldimethylsilanol sodium salt would provide fundamental insights into its stability, reactivity, and potential interactions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could be employed to determine optimized molecular geometry, electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, and the distribution of electron density. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller energy gap generally suggests higher reactivity. Such calculations could predict the most likely sites for electrophilic and nucleophilic attack, offering a theoretical basis for its chemical behavior. While DFT has been extensively used to study various salts and organic molecules, specific studies on this compound are not presently available.

Ab Initio Methods for Energy Landscapes

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, could be utilized to map the potential energy surface of this compound. This would allow for the identification of stable isomers, transition states for various reactions, and the calculation of reaction energy barriers. Understanding the energy landscape is crucial for predicting reaction mechanisms and kinetics. However, no such detailed energy landscape studies for this specific compound have been published.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. These simulations could provide a dynamic picture of this compound in various environments.

Solvation Effects and Intermolecular Interactions

MD simulations are particularly well-suited for studying how a solute interacts with a solvent. For this compound, simulations in aqueous or other solvent environments could reveal the structure of the solvation shell around the sodium cation and the furyldimethylsilanolate anion. These simulations can quantify the strength and nature of intermolecular interactions, such as hydrogen bonding between the silanol (B1196071) group and solvent molecules. While general studies on the solvation of sodium ions and organic molecules exist, specific simulations for this compound are lacking.

Conformational Analysis and Flexibility

The furan (B31954) ring and the dimethylsilanol group in this compound have a degree of conformational flexibility. MD simulations could be used to explore the different possible conformations of the molecule and their relative energies. This information is vital for understanding how the molecule might interact with other molecules, such as biological receptors or catalyst surfaces. At present, there are no published reports on the conformational analysis of this compound using molecular dynamics.

Predictive Modeling for Novel Reactivity and Applications

Predictive modeling, which often combines quantum mechanical calculations with machine learning or other statistical methods, could be a powerful tool for discovering new applications for this compound. By building models based on its calculated electronic and structural properties, it would be possible to screen for potential reactivity in various chemical transformations or for specific binding affinities in biological systems. This forward-looking approach remains to be applied to this particular compound.

Machine Learning Approaches in Organosilicon Chemistry

Machine learning (ML), a subset of artificial intelligence, is revolutionizing materials science and chemistry by enabling the rapid prediction of material properties and accelerating the discovery of new compounds. nih.govoaepublish.com In organosilicon chemistry, ML models are trained on large datasets of known compounds to learn the complex relationships between molecular structures and their physicochemical properties. This allows for the accurate prediction of properties for new or uncharacterized organosilicon compounds, significantly reducing the time and cost associated with experimental synthesis and testing. nih.gov

The application of ML in this field spans a wide range of objectives. For instance, ML models can predict fundamental properties such as thermal stability, electronic properties, and solubility of organosilicon polymers and molecules. mdpi.com By encoding molecular structures into numerical descriptors, these models can effectively screen vast chemical spaces to identify candidates with desired characteristics. nih.gov Deep learning, a more advanced form of ML, has shown particular promise in capturing intricate patterns within chemical data to predict photovoltaic properties of organic materials and even discover novel superconductors. nih.gov

One of the key advantages of ML is its ability to create predictive models from existing experimental or computational data. nih.gov For a compound like this compound, an ML model could be developed to predict its reactivity in various chemical environments or its potential utility in materials science applications. The process involves generating a dataset of similar organosilanolates with known properties, selecting appropriate molecular descriptors, and training an ML algorithm to establish a predictive relationship.

The table below illustrates a conceptual framework for the application of machine learning in predicting the properties of organosilicon compounds.

Predicted Property Common Machine Learning Models Input Molecular Descriptors (Features) Potential Application
Thermal StabilitySupport Vector Machines (SVM), Random ForestMolecular weight, bond energies, topological indicesDevelopment of heat-resistant polymers
SolubilityArtificial Neural Networks (ANN)Polarity, hydrogen bonding capacity, molecular sizeFormulation of coatings and adhesives
ReactivityGradient Boosting, Deep Neural Networks (DNN)Electronic descriptors (HOMO/LUMO energies), steric parametersOptimization of synthesis pathways
Photovoltaic EfficiencyConvolutional Neural Networks (CNN)Molecular geometry, electronic band gapDesign of organic solar cell materials

This data-driven approach complements traditional research by providing a powerful tool for hypothesis testing and rational design in the vast landscape of organosilicon chemistry. nih.gov

Quantitative Structure-Activity Relationship (QSAR) for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. nih.gov In the context of organosilicon chemistry, QSAR models are particularly valuable for predicting the reactivity of compounds like this compound without the need for extensive laboratory experiments. chemrxiv.org

The fundamental principle of QSAR is that the reactivity of a chemical is a function of its molecular structure and physicochemical properties. nih.gov To build a QSAR model, a series of structurally related organosilicon compounds with known reactivity data is selected. For each compound, a set of numerical descriptors is calculated. These descriptors can be categorized as:

Electronic: Describing the electron distribution (e.g., HOMO/LUMO energies, partial charges).

Steric: Relating to the three-dimensional shape and size of the molecule (e.g., molecular volume, surface area).

Hydrophobic: Pertaining to the compound's solubility characteristics (e.g., logP).

Topological: Quantifying molecular branching and connectivity.

Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are employed to create a mathematical equation that correlates the descriptors with the observed reactivity. nih.gov This equation can then be used to predict the reactivity of new or untested organosilicon compounds.

QSAR models have been successfully applied to predict various aspects of organosilicon reactivity, including their performance in applications like fouling-release coatings. chemrxiv.org For instance, a QSAR model could predict the propensity of this compound to participate in condensation reactions based on descriptors related to the electronic nature of the furan ring and the silicon atom. The ability of silicon to expand its valence state is a key factor influencing the reaction mechanisms of organosilicon compounds, and descriptors capturing this property can be crucial for building accurate QSAR models. soci.org

The following table provides examples of descriptor classes and their relevance in QSAR studies of organosilicon compound reactivity.

Descriptor Class Example Descriptors Relevance to Organosilicon Reactivity
Electronic HOMO/LUMO Energies, Mulliken ChargesPredicts susceptibility to nucleophilic or electrophilic attack. nih.gov
Steric Molar Volume, Surface AreaInfluences the accessibility of the silicon center to reactants.
Topological Wiener Index, Kier & Hall Connectivity IndicesQuantifies molecular shape and branching, affecting reaction kinetics.
Quantum Chemical Bond Dissociation Enthalpy (BDE)Relates to the stability of intermediates and transition states. nih.gov

While QSAR models are powerful predictive tools, their reliability is dependent on the quality and diversity of the training data and the careful validation of the model. nih.gov When properly developed and validated, QSAR provides a valuable framework for understanding and predicting the chemical reactivity of diverse organosilicon compounds.

Future Research Directions and Emerging Paradigms

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic routes for promising compounds like 2-Furyldimethylsilanol sodium salt. Future research will likely prioritize methods that reduce waste, minimize energy consumption, and utilize renewable resources.

Solvent-Free and Low-Energy Methodologies

Conventional synthesis of organosilicon compounds often relies on volatile organic solvents and energy-intensive conditions. A key future direction is the development of solvent-free or low-energy methodologies for the synthesis of this compound. Mechanochemistry, where mechanical force induces chemical reactions, presents a compelling alternative. Research into the solid-state synthesis of the target compound by ball-milling appropriate furan (B31954) and silane (B1218182) precursors could significantly reduce solvent waste. Additionally, microwave-assisted synthesis could offer a low-energy pathway, accelerating reaction times from hours to minutes.

Another promising avenue is the exploration of catalytic routes that operate under mild conditions. The use of highly efficient and recyclable catalysts could lower the energy barrier for the formation of the Si-C bond between the furan ring and the dimethylsilyl group, as well as for the subsequent conversion to the sodium salt.

Renewable Feedstock Utilization

The furan component of this compound offers a direct link to renewable resources. Furfural (B47365), the precursor to the furan ring, can be readily derived from the hydrolysis and dehydration of lignocellulosic biomass, such as agricultural waste. researchgate.net Future research will undoubtedly focus on optimizing the conversion of biomass-derived furfural into the necessary furan precursors for the synthesis of the target silanolate. This approach aligns with the principles of a circular economy, transforming waste streams into valuable chemical building blocks.

Furthermore, investigations into silica (B1680970) sources derived from renewable feedstocks, such as rice husk ash, could provide a sustainable alternative to traditional silicon precursors. researchgate.net The development of an integrated process that utilizes both biomass-derived furan and silica would represent a significant advancement in the green synthesis of this organosilicon compound.

Integration into Advanced Functional Materials

The unique chemical functionalities of this compound make it a prime candidate for incorporation into a new generation of advanced functional materials.

Smart Materials and Responsive Systems

The furan moiety is well-known for its participation in reversible Diels-Alder reactions, a cornerstone of self-healing and responsive materials. rsc.orgnih.gov Future research is expected to explore the use of this compound as a monomer or crosslinking agent in the creation of smart polymers. By reacting the furan group with a maleimide-functionalized polymer, a thermally reversible crosslinked network can be formed. nih.gov This would enable the material to respond to thermal stimuli, changing its properties, such as stiffness or shape, on demand. The silanolate group could further be exploited to impart desirable properties like hydrophobicity or adhesion.

Potential Responsive System Stimulus Enabling Chemistry Projected Outcome
Thermally-Responsive ElastomerTemperatureReversible Diels-Alder reaction between furan and maleimide (B117702) groupsTunable mechanical properties, shape memory effect
pH-Responsive HydrogelpH ChangeProtonation/deprotonation of the silanolate groupSwelling/deswelling behavior, controlled release
Photo-Responsive CoatingUV LightIncorporation of photo-cleavable linkers attached to the furan or silaneOn-demand degradation or property change

Self-Healing and Adaptive Composites

Building on the principles of responsive systems, a major research thrust will be the development of self-healing composites incorporating this compound. The reversible nature of the Diels-Alder reaction allows for the intrinsic repair of microcracks within a polymer matrix. rsc.orgresearchgate.net When a crack forms, the application of heat can promote the retro-Diels-Alder reaction, breaking the crosslinks and allowing the polymer chains to flow and rebond upon cooling, thus healing the damage. rsc.org

The silanolate functionality could play a crucial role in enhancing the healing efficiency by promoting interfacial adhesion with fillers or reinforcements within a composite material. For instance, in a silica-reinforced composite, the silanolate could form strong interactions with the silica surface, improving stress transfer and preventing crack propagation.

Self-Healing Mechanism Key Component Healing Trigger Reported Efficiency (Analogous Systems)
Reversible Covalent BondingFuran-Maleimide AdductsHeatUp to 100% recovery of fracture toughness researchgate.netmdpi.com
Supramolecular InteractionsHydrogen Bonding (from silanols)Room TemperatureAutonomous healing within minutes nih.gov

Exploration of Bio-Inspired Organosilicon Systems

Nature provides a wealth of inspiration for the design of advanced materials. The study of how organisms utilize silicon can inform the development of novel bio-inspired materials based on this compound.

A key area of inspiration is biomineralization, the process by which organisms produce minerals. Diatoms and sponges, for example, create intricate silica skeletons at ambient temperature and neutral pH using enzymes called silicateins. nih.gov These enzymes catalyze the polycondensation of silicic acid. Future research could investigate if this compound can act as a precursor in bio-inspired silicification processes. The organic furan group could introduce novel functionalities into the resulting silica structures, potentially leading to materials with tailored porosity, surface chemistry, and mechanical properties. mdpi.com

This approach could lead to the development of hybrid organic-inorganic materials with hierarchical structures that mimic those found in nature, such as bone or wood. unm.edu The self-assembly of this compound, potentially in the presence of biotemplates like DNA or peptides, could be a fruitful area of exploration for creating complex, functional architectures.

Bio-Inspired Concept Natural Analogue Potential Application of this compound
Biocatalytic PolysilicificationDiatom silica shell formationAs a functionalized precursor for enzyme-catalyzed silica synthesis
Templated Self-AssemblyNacre (mother-of-pearl) structureTo create layered organic-inorganic composites with enhanced toughness
Hierarchical Porous StructuresWood, boneTo fabricate materials with optimized transport properties for catalysis or filtration

Mimicry of Biological Silicification Processes

Biological silicification, the process by which organisms like diatoms and sponges create intricate silica structures at ambient temperature and neutral pH, offers a profound source of inspiration for materials science. nih.gov Future research could focus on utilizing this compound as a precursor in biomimetic silicification processes.

In nature, the formation of silica is meticulously controlled by proteins and other biomolecules. nih.gov By analogy, the furan ring in this compound could be engineered to interact with specific biological templates or synthetic polymers, guiding the polycondensation of the silanol (B1196071) groups into highly ordered silica-based nanomaterials. The reactivity of silanols, formed upon hydrolysis, allows for the creation of stable siloxane bonds (Si-O-Si), which are fundamental to these structures. garzantispecialties.com

Potential research avenues include:

Template-Directed Synthesis: Investigating the use of peptides, proteins, or synthetic polymers as templates to direct the self-assembly of this compound into specific nanostructures, such as nanotubes, nanosheets, or hierarchical porous materials.

Enzyme-Catalyzed Polycondensation: Exploring the use of enzymes, or synthetic catalysts that mimic enzymatic activity, to control the rate and regioselectivity of the polycondensation of this compound. This could lead to the formation of silica-based materials with precisely tailored properties.

Influence of the Furan Moiety: Studying how the furan group influences the interaction with biological templates and the resulting morphology and properties of the silicified structures. The heteroaromatic nature of the furan ring could offer unique non-covalent interactions that are not accessible with simple alkyl or aryl silanes.

Interfacing with Biomimetic Scaffolds

Biomimetic scaffolds are three-dimensional structures designed to mimic the extracellular matrix (ECM) of tissues, providing a supportive environment for cell growth and tissue regeneration. nih.gov The functionalization of these scaffolds with organosilicon compounds can significantly enhance their bioactivity and mechanical properties. This compound presents an intriguing candidate for modifying biomimetic scaffolds.

The silanol group can readily react with hydroxyl groups present on the surface of many scaffold materials (e.g., collagen, chitosan, or synthetic polymers like polylactic acid), forming stable covalent bonds. ethz.ch This allows for the incorporation of the furan functionality onto the scaffold surface.

Future research in this area could explore:

Surface Modification of Scaffolds: Covalently attaching this compound to the surface of biomimetic scaffolds to alter their surface chemistry. The furan rings could then be used as chemical handles for the further attachment of bioactive molecules, such as growth factors or peptides, to promote specific cellular responses.

Development of Hybrid Scaffolds: Incorporating this compound as a cross-linking agent within the scaffold material itself. This could improve the mechanical strength and thermal stability of the scaffold, while also introducing the potential for controlled release of the furan-containing moiety.

In-situ Formation of Silica-Composite Scaffolds: Utilizing the biomimetic silicification potential of this compound to form a silica or organosilica network within a pre-existing polymeric scaffold. This could lead to the creation of hybrid organic-inorganic scaffolds with enhanced osteoinductive properties for bone tissue engineering. nih.gov

Development of High-Throughput Screening and Automation in Organosilicon Research

The discovery and optimization of new organosilicon materials can be a time-consuming process. High-throughput screening (HTS) and automation are powerful tools that can significantly accelerate this process by allowing for the rapid synthesis and evaluation of large libraries of compounds. dispendix.comeuropeanpharmaceuticalreview.com

The application of HTS to organosilicon research is still an emerging area, but it holds immense promise. For a compound like this compound, HTS could be used to:

Optimize Reaction Conditions: Rapidly screen a wide range of catalysts, solvents, and reaction temperatures to find the optimal conditions for the synthesis of this compound and its derivatives.

Discover New Formulations: Screen the effects of adding this compound to various polymer matrices or composite materials to identify formulations with desired properties, such as improved adhesion, thermal stability, or hydrophobicity.

Evaluate Biological Activity: In the context of biomaterials, automated cell-based assays could be used to screen for the biocompatibility and bioactivity of scaffolds modified with this compound.

The development of automated synthesis platforms, coupled with high-throughput characterization techniques, will be crucial for realizing the full potential of HTS in organosilicon research. researchgate.net These platforms can handle the precise dispensing of reagents and the parallel execution of multiple reactions, generating large datasets that can be analyzed to identify lead candidates for further development. youtube.com

Advanced Characterization Techniques for Complex Organosilicon Systems

A thorough understanding of the structure-property relationships in complex organosilicon systems is essential for their rational design and application. Advanced characterization techniques provide the necessary tools to probe these systems at various length scales.

For materials derived from this compound, a combination of techniques would be necessary for a comprehensive analysis:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the local chemical environment of the silicon and carbon atoms, allowing for the quantification of the degree of condensation and the nature of the organic-inorganic interface. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the characteristic vibrational modes of the Si-O-Si network and the furan ring, as well as for monitoring the hydrolysis and condensation reactions. acs.org

Microscopy Techniques:

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are invaluable for visualizing the morphology and nanostructure of materials derived from this compound, such as silica nanoparticles or functionalized scaffolds.

Surface Analysis Techniques:

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition and chemical states of the atoms on the surface of a material, providing insights into the surface functionalization of scaffolds.

Atomic Force Microscopy (AFM): AFM can be used to map the surface topography and mechanical properties of organosilicon films and coatings at the nanoscale.

Mass Spectrometry:

Techniques like electrospray ionization-mass spectrometry (ESI-MS) can be used to characterize the molecular weight and fragmentation patterns of organosilicon compounds and their complexes. nih.govtandfonline.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-furyldimethylsilanol sodium salt in laboratory settings?

  • Methodological Answer : Synthesis typically involves silanol functionalization under anhydrous conditions. A two-step approach is advised: (1) Reacting 2-furyl-dimethylchlorosilane with sodium hydroxide in a polar aprotic solvent (e.g., THF) at 0–5°C to minimize hydrolysis. (2) Purification via vacuum distillation or recrystallization using ethanol/water mixtures. Monitor purity via FT-IR for Si-O-Na stretching bands (~950–1050 cm⁻¹) and titrimetric analysis for residual sodium hydroxide .

Q. How can researchers verify the purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Titration : Quantify residual sodium ions via ion-selective electrodes or argentometric titration (e.g., Mohr’s method) .
  • Spectroscopy : FT-IR to confirm functional groups and UV-Vis for detecting aromatic furan impurities (λ ~ 270 nm) .
  • Chromatography : HPLC with a C18 column and mobile phase (acetonitrile/water, 70:30) to separate unreacted precursors .

Q. What are the critical storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under nitrogen at 4°C. Conduct accelerated stability studies (40°C/75% RH for 30 days) to assess hygroscopicity and oxidative degradation. Monitor using Karl Fischer titration for moisture content and GC-MS for volatile degradation products .

Advanced Research Questions

Q. How can contradictory data arise when characterizing this compound using different analytical techniques, and how should researchers resolve these discrepancies?

  • Methodological Answer : Discrepancies may stem from:

  • Sample heterogeneity : Use dynamic light scattering (DLS) to check for aggregates.
  • Matrix interference : Validate methods via spike-and-recovery experiments (e.g., adding known quantities to a neutral matrix).
  • Instrument calibration : Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H NMR for furyl protons at δ 6.5–7.5 ppm) .

Q. What experimental strategies are effective for studying the reactivity of this compound in aqueous versus non-polar systems?

  • Methodological Answer :

  • Aqueous systems : Conduct pH-dependent kinetic studies (pH 3–11) using phosphate buffers. Monitor silanol dissociation via conductivity measurements and track byproducts with LC-MS .
  • Non-polar systems : Use FT-IR in hexane to observe Si-O-Na bond stability. For cross-linking reactions, employ differential scanning calorimetry (DSC) to detect exothermic peaks at 80–120°C .

Q. How can researchers design experiments to investigate the compound’s interactions with biomolecules (e.g., proteins or lipids) in vitro?

  • Methodological Answer :

  • Protein binding assays : Use fluorescence quenching (e.g., BSA as a model protein) with excitation at 280 nm and emission at 340 nm. Calculate binding constants via Stern-Volmer plots .
  • Lipid bilayer studies : Prepare liposomes with phosphatidylcholine and incorporate the compound. Monitor membrane fluidity changes via fluorescence polarization using DPH probes .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthetic yields of this compound?

  • Methodological Answer : Apply ANOVA to compare yields across ≥3 batches. Use control charts (e.g., X-bar and R charts) to identify outliers. For multivariate analysis (e.g., purity vs. reaction temperature), employ partial least squares regression (PLS-R) .

Q. How should researchers address challenges in replicating published protocols for this compound?

  • Methodological Answer :

  • Parameter optimization : Use factorial design (e.g., 2³ design) to test critical variables (solvent ratio, temperature, stirring rate).
  • Sensitivity analysis : Identify steps with high variability (e.g., drying time) using Monte Carlo simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.